molecular formula C9H8FNO4 B1322265 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one CAS No. 649736-31-2

1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one

Cat. No. B1322265
M. Wt: 213.16 g/mol
InChI Key: IPRZVDNMKMONNN-UHFFFAOYSA-N
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Patent
US08754240B2

Procedure details

To tert-butyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate in dichloromethane from above was added further dichloromethane (123 l) followed by trifluoroacetic acid (158 kg) whilst maintaining the temperature at 25° C. The reaction was stirred for 20 hours. The mixture was distilled, removing 283 kg of distillate. Toluene (176 l) was added and the mixture distilled, removing 208 kg of distillate. Further toluene (176 l) was added and the mixture distilled, removing 133 kg of distillate. To the residue was added 7.4% w/w aqueous sodium hydroxide (˜705 kg) until the mixture was pH 10.5. The aqueous layer was separated and washed with toluene (250 l). The aqueous layer was diluted with water (250 l), heated to 40° C. and acetic acid (191.4 kg) added, reducing the pH from 10.1 to 3.8. The pH was then adjusted to 1 with 20% w/w sulphuric acid (˜315 kg). The mixture was cooled to 0° C. and seeded with 1-(2-fluoro-3-hydroxy-6-nitrophenyl)-propan-2-one. Further water (600 kg) was added and the solid isolated by filtration. The filter cake was washed with water (300 l). The product was dried under vacuum (50 mbar) at 40° C. Yield: 56.0 kg, 74% based on 1,2,3-trifluoro-4-nitrobenzene.
Name
tert-butyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
123 L
Type
solvent
Reaction Step One
Quantity
158 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([N+:9]([O-:11])=[O:10])[C:3]=1[CH:12]([C:20](=[O:22])[CH3:21])C(OC(C)(C)C)=O.FC(F)(F)C(O)=O>ClCCl>[F:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([N+:9]([O-:11])=[O:10])[C:3]=1[CH2:12][C:20](=[O:22])[CH3:21]

Inputs

Step One
Name
tert-butyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=CC=C1O)[N+](=O)[O-])C(C(=O)OC(C)(C)C)C(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
123 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
158 kg
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The mixture was distilled
CUSTOM
Type
CUSTOM
Details
removing 283 kg of distillate
ADDITION
Type
ADDITION
Details
Toluene (176 l) was added
DISTILLATION
Type
DISTILLATION
Details
the mixture distilled
CUSTOM
Type
CUSTOM
Details
removing 208 kg of distillate
ADDITION
Type
ADDITION
Details
Further toluene (176 l) was added
DISTILLATION
Type
DISTILLATION
Details
the mixture distilled
CUSTOM
Type
CUSTOM
Details
removing 133 kg of distillate
ADDITION
Type
ADDITION
Details
To the residue was added 7.4% w/w aqueous sodium hydroxide (˜705 kg) until the mixture
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
washed with toluene (250 l)
ADDITION
Type
ADDITION
Details
The aqueous layer was diluted with water (250 l)
TEMPERATURE
Type
TEMPERATURE
Details
heated to 40° C.
ADDITION
Type
ADDITION
Details
acetic acid (191.4 kg) added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
Further water (600 kg) was added
CUSTOM
Type
CUSTOM
Details
the solid isolated by filtration
WASH
Type
WASH
Details
The filter cake was washed with water (300 l)
CUSTOM
Type
CUSTOM
Details
The product was dried under vacuum (50 mbar) at 40° C

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
FC1=C(C(=CC=C1O)[N+](=O)[O-])CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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